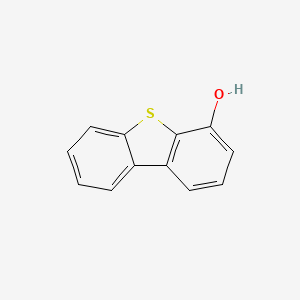

4-Hydroxydibenzothiophène

Vue d'ensemble

Description

4-Hydroxydibenzothiophene is a polycyclic aromatic hydrocarbon belonging to the class of dibenzothiophenes. It has a molecular formula of C12H8OS and is characterized by a hydroxyl group attached to the dibenzothiophene structure

Applications De Recherche Scientifique

4-Hydroxydibenzothiophene has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and in studying the reactivity of polycyclic aromatic hydrocarbons.

Biology: Research has explored its potential in biodesulfurization processes, where microbial strains are used to remove sulfur from fossil fuels.

Medicine: While direct medical applications are limited, derivatives of dibenzothiophenes have shown potential in pharmaceutical research.

Industry: It is used in the development of materials with specific electronic properties and in the study of environmental pollutants.

Mécanisme D'action

Target of Action

A similar compound, 4,4’-dihydroxybenzophenone, has been reported to targetLanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It’s worth noting that 4,4’-dihydroxybenzophenone is known to inhibit lanosterol 14-alpha demethylase, thereby disrupting the production of ergosterol and affecting the integrity of the fungal cell membrane .

Biochemical Pathways

Related compounds like 4-hydroxybenzoic acid have been studied for their impact on various biochemical pathways . For instance, 4-Hydroxybenzoic acid is known to be involved in the biodegradation pathways of several aromatic compounds .

Pharmacokinetics

It was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability was low, and the compound was rapidly metabolized into 4-Hydroxybenzoic acid .

Result of Action

Based on the action of similar compounds, it can be inferred that it might interfere with the biosynthesis of vital cellular components, leading to potential disruption of cellular functions .

Action Environment

It’s worth noting that environmental conditions can significantly impact the absorption, distribution, metabolism, and excretion of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxydibenzothiophene involves the reaction of 4-magnesio-bromodibenzothiophene with oxygen . Another method includes the reaction of thiophenol with an equimolar amount of o-chloro-o-bromophenol at high temperatures (550-580°C) in an inert gas atmosphere . This reaction yields 4-Hydroxydibenzothiophene along with side products such as phenol and o-mercaptophenol.

Industrial Production Methods: While specific industrial production methods for 4-Hydroxydibenzothiophene are not extensively documented, the high-temperature synthesis methods mentioned above can be scaled up for industrial applications. The use of flow systems and inert gas atmospheres are crucial for maintaining the reaction conditions and ensuring the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxydibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4-Hydroxydibenzothiophene.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Electrophilic substitution reactions can occur in the presence of reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives .

Comparaison Avec Des Composés Similaires

Dibenzothiophene: The parent compound without the hydroxyl group.

4,4’-Dihydroxybenzophenone: Another hydroxylated aromatic compound with different structural features.

Tetrahydrodibenzothiophene: A hydrogenated derivative of dibenzothiophene.

Uniqueness: Its ability to undergo diverse chemical reactions and its role in biodesulfurization highlight its importance in both research and industrial contexts .

Activité Biologique

4-Hydroxydibenzothiophene (CASRN 24444-75-5) is a compound derived from dibenzothiophene, which has garnered attention due to its potential biological activities. This article explores the biological activity of 4-hydroxydibenzothiophene, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Cell Proliferation Inhibition

Research indicates that 4-hydroxydibenzothiophene exhibits significant anti-proliferative effects against various cancer cell lines. A study synthesized several analogues of this compound and evaluated their effects on the MDA MB231 (breast cancer), HeLa (cervical cancer), and TCC-SUP (bladder cancer) cell lines. The results demonstrated that these compounds effectively inhibited cell growth, with IC50 values indicating potent activity even at low concentrations (0.5 mM) .

Table 1: Anti-Proliferative Activity of 4-Hydroxydibenzothiophene Analogues

| Compound | Cell Line | GI50 (mM) |

|---|---|---|

| 2 | MDA MB231 | 0.5 |

| 10 | TCC-SUP | 0.7 |

| 4 | MDA MB231 | 0.6 |

| 3 | TCC-SUP | 1.2 |

The study concluded that compounds interacting with the haem group of CYP2A6 were particularly effective in inhibiting cell proliferation, suggesting a mechanism involving apoptosis and cell cycle interference .

The anti-cancer properties of 4-hydroxydibenzothiophene are hypothesized to be linked to its interaction with cytochrome P450 enzymes, particularly CYP2A6. Molecular docking studies revealed that effective compounds form hydrogen bonds with key residues in the enzyme's active site, enhancing their inhibitory effects on tumor cell proliferation .

Mutagenic Potential

Further investigations into the mutagenicity of hydroxylated dibenzothiophenes, including 4-hydroxydibenzothiophene, have been conducted using the CHO/HGPRT mutation assay. Results indicated varying degrees of mutagenic activity, which raises concerns regarding the safety profile of this compound in therapeutic applications .

Toxicological Assessments

Toxicological studies have assessed the effects of dibenzothiophene derivatives on animal models. For instance, administration of dibenzothiophene at doses of 10 mg/kg-day resulted in significant reductions in motor activity and alterations in coagulation parameters such as prothrombin time and activated partial thromboplastin time . These findings suggest that while 4-hydroxydibenzothiophene may exhibit beneficial biological activities, it also poses potential risks that necessitate careful evaluation.

Environmental Impact Studies

Research has also focused on the environmental implications of dibenzothiophenes, particularly their persistence and bioaccumulation in aquatic ecosystems. A case study involving juvenile Chinook salmon highlighted the accumulation of dibenzothiophene derivatives in fish tissues and their correlation with adverse biological effects . This underscores the importance of assessing both therapeutic benefits and ecological risks associated with chemical compounds like 4-hydroxydibenzothiophene.

Propriétés

IUPAC Name |

dibenzothiophen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWJLQUFMWZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179204 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24444-75-5 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.